molecular formula C18H22N2O4S B275259 1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide

1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide

Cat. No. B275259
M. Wt: 362.4 g/mol
InChI Key: VDMQMGVADQHYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide, also known as ENMD-1068, is a small molecule inhibitor that is widely used in scientific research. It is a potent and selective antagonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1), which plays a critical role in the regulation of immune cell trafficking and vascular development.

Mechanism of Action

1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide acts as a competitive antagonist of S1P1 by binding to the receptor and preventing the binding of its endogenous ligand, sphingosine-1-phosphate (S1P). This leads to the inhibition of downstream signaling pathways that are activated by S1P1, including the activation of Rho GTPases and the phosphorylation of Akt and ERK kinases. The net effect of this inhibition is the prevention of immune cell migration and the modulation of vascular development.
Biochemical and Physiological Effects
1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to reduce the number of circulating lymphocytes, including T and B cells, and to inhibit the formation of lymphoid tissues. It has also been shown to inhibit the development of new blood vessels, a process known as angiogenesis, by inhibiting the proliferation and migration of endothelial cells.

Advantages and Limitations for Lab Experiments

1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for S1P1. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of 1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide is its poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of 1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide in scientific research. One area of focus is the investigation of its potential as a therapeutic agent for autoimmune diseases and other inflammatory conditions. Another area of interest is the exploration of its effects on vascular development and angiogenesis, which could have implications for the treatment of cancer and other diseases characterized by abnormal blood vessel formation. Additionally, there is ongoing research into the development of more potent and selective S1P1 antagonists, which could further enhance our understanding of the role of this receptor in health and disease.
Conclusion
1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide is a valuable tool for scientific research, with a wide range of applications in the investigation of immune cell trafficking, vascular development, and other physiological and pathological processes. Its high potency and selectivity for S1P1 make it a useful tool for understanding the role of this receptor in health and disease. As research into the functions of S1P1 and its potential as a therapeutic target continues, 1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide is likely to remain an important tool for scientists in various fields.

Synthesis Methods

1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide can be synthesized using a multistep process that involves the reaction of 4-ethoxy-1-naphthalenesulfonyl chloride with piperidine-4-carboxamide in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide has been extensively used in scientific research to investigate the role of S1P1 in various physiological and pathological processes. It has been shown to inhibit the migration of immune cells, including T cells, B cells, and dendritic cells, from lymphoid organs to peripheral tissues. This effect has been exploited in preclinical models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, where 1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide has been shown to reduce disease severity and progression.

properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C18H22N2O4S/c1-2-24-16-7-8-17(15-6-4-3-5-14(15)16)25(22,23)20-11-9-13(10-12-20)18(19)21/h3-8,13H,2,9-12H2,1H3,(H2,19,21)

InChI Key

VDMQMGVADQHYAC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C(=O)N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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